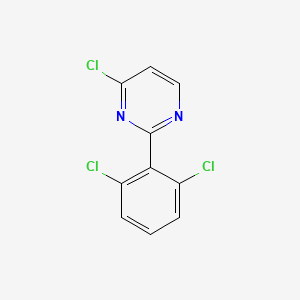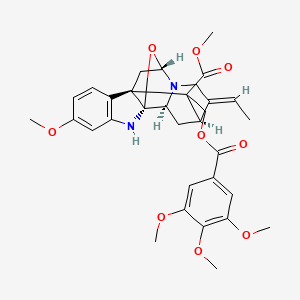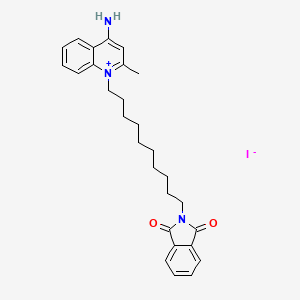![molecular formula C21H23F3N2O4 B13447742 1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is a complex organic compound with a unique structure that includes a diazepane ring and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the diazepane ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-Phenyl-2,2,2-trifluoroethanol: This compound shares the trifluoromethyl group but has a different core structure.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Another compound with a trifluoromethyl group, used in different chemical reactions.
Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone: Similar in having a trifluoromethyl group but with a different ring structure.
Uniqueness
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is unique due to its combination of a diazepane ring and trifluoromethyl groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
特性
分子式 |
C21H23F3N2O4 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
oxalic acid;1-[phenyl-[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
InChI |
InChI=1S/C19H21F3N2.C2H2O4/c20-19(21,22)17-10-5-4-9-16(17)18(15-7-2-1-3-8-15)24-13-6-11-23-12-14-24;3-1(4)2(5)6/h1-5,7-10,18,23H,6,11-14H2;(H,3,4)(H,5,6) |
InChIキー |
NGHIJRZSQDBVKO-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


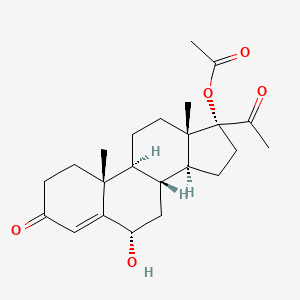
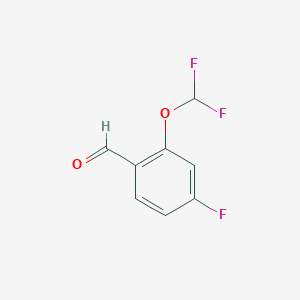
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)
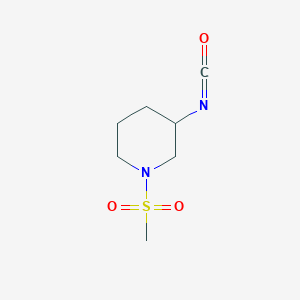
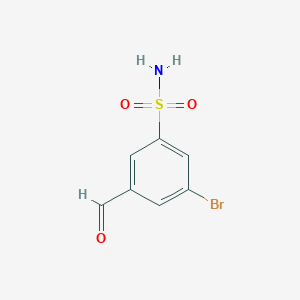
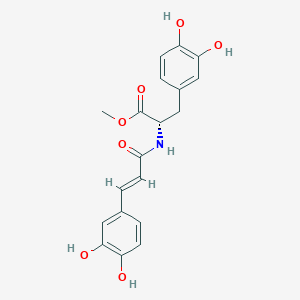
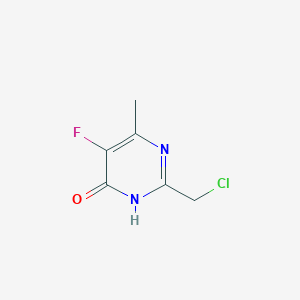

oxane-2-carboxylic acid](/img/structure/B13447714.png)
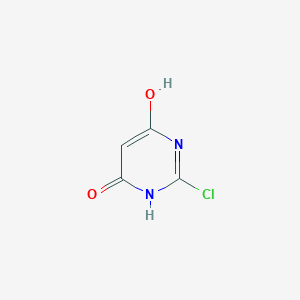
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
